
6-morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, also known as MPT0G211, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the triazine family of compounds and has been found to have promising anti-cancer properties.
Scientific Research Applications
Chemical Synthesis and Modification
Research has explored various chemical modifications and synthetic pathways involving related compounds, highlighting their utility in organic synthesis. For instance, the reaction of certain triazine derivatives with phosphorus pentasulfide and sodium thiomethoxide has been used to produce thione and methylsulfanyl derivatives, offering insights into the chemical behavior and potential applications of similar triazine-based compounds in synthesis and chemical modifications (Collins, Hughes, & Johnson, 2000).
Material Science and Polymers
The synthesis and characterization of new heat-resistant polyamides bearing an s-triazine ring under green conditions have been explored, showing that these materials possess outstanding solubilities and thermal stability. This research highlights the potential of incorporating triazine structures into polymeric materials for advanced applications in material science (Dinari & Haghighi, 2017).
Medicinal Chemistry
While direct applications of "6-morpholino-N2-phenyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride" in medicinal chemistry were not found, related studies have demonstrated the importance of triazine derivatives in drug development. For example, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been investigated, showcasing the potential of triazine and its derivatives in creating new antimicrobial agents (Bektaş et al., 2007).
Coordination Chemistry
Research on coordination chemistry has revealed unique properties and applications of triazine-based ligands in forming complexes with metals such as vanadium(V), highlighting their potential in catalysis, medicine, and analysis. The hydrolytic stability and high affinity of certain triazine ligands for metal ions suggest applications in various fields, including medicinal chemistry (Nikolakis et al., 2008).
properties
IUPAC Name |
2-N-(3-methylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O.ClH/c1-15-6-5-9-17(14-15)22-19-23-18(21-16-7-3-2-4-8-16)24-20(25-19)26-10-12-27-13-11-26;/h2-9,14H,10-13H2,1H3,(H2,21,22,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATBJBXUECYPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2554375.png)
![N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2554377.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B2554380.png)

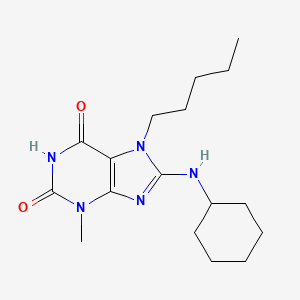
![7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B2554384.png)
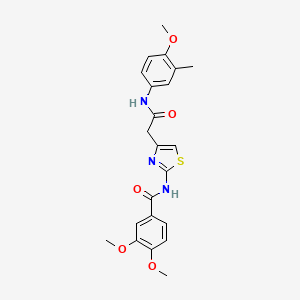
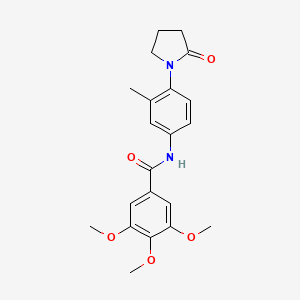

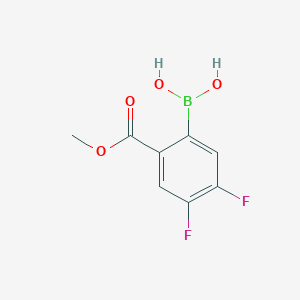
![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2554395.png)
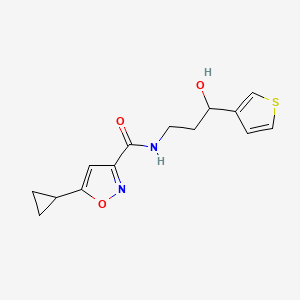

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2554398.png)